N-(2,5-dichlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide
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Overview
Description
N-(2,5-dichlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide is a chemical compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group and a methylpiperazinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide typically involves the reaction of 2,5-dichloroaniline with 4-methylpiperazine in the presence of an acylating agent such as acetic anhydride or acetyl chloride. The reaction is usually carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce N-(2,5-dichlorophenyl)-2-(4-methylpiperazin-1-yl)ethanol.
Scientific Research Applications
N-(2,5-dichlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide has been explored for various scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting central nervous system disorders.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Materials Science: Evaluated for its potential use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(2,5-dichlorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide
- N-(2,5-dichlorophenyl)-2-(4-methylpiperazin-1-yl)propionamide
Uniqueness
N-(2,5-dichlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide is unique due to the specific positioning of the dichloro groups on the phenyl ring and the presence of a methyl group on the piperazine ring. These structural features can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O/c1-17-4-6-18(7-5-17)9-13(19)16-12-8-10(14)2-3-11(12)15/h2-3,8H,4-7,9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGYZFCVRKXQQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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